molecular formula C16H16N4O4S B11566881 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one

2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4(3H)-one

Cat. No.: B11566881
M. Wt: 360.4 g/mol
InChI Key: QPBCOWNQJVCADR-UHFFFAOYSA-N
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Description

2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a dihydropyrimidinone core, and a dimethoxyphenyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of a hydrazide with a nitrile oxide, often generated in situ from a nitrile and an oxidizing agent such as chloramine-T.

    Attachment of the dimethoxyphenyl group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the oxadiazole ring is replaced by the dimethoxyphenyl moiety.

    Construction of the dihydropyrimidinone core: This is achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxadiazole ring or the dihydropyrimidinone core.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Sulfoxides and sulfones: Formed from oxidation reactions.

    Reduced oxadiazole and dihydropyrimidinone derivatives: Resulting from reduction reactions.

    Substituted derivatives: Obtained through nucleophilic substitution reactions.

Scientific Research Applications

2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, resulting in antimicrobial effects.

Comparison with Similar Compounds

2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can be compared with other similar compounds, such as:

    2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-THIONE: This compound differs by the presence of a thione group instead of a ketone group, which can alter its chemical reactivity and biological activity.

    2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-OL: The presence of a hydroxyl group instead of a ketone group can influence its solubility and interaction with biological targets.

The uniqueness of 2-({[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H16N4O4S/c1-9-6-13(21)18-16(17-9)25-8-14-19-15(20-24-14)11-5-4-10(22-2)7-12(11)23-3/h4-7H,8H2,1-3H3,(H,17,18,21)

InChI Key

QPBCOWNQJVCADR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=NC(=NO2)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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